2-Chloro-1-hydroxyhexan-3-one
Description
2-Chloro-1-hydroxyhexan-3-one (C₆H₁₁ClO₂) is a chlorinated hydroxy ketone characterized by a six-carbon chain with a hydroxyl group at position 1, a ketone at position 3, and a chlorine substituent at position 2. Its properties may be inferred from analogs, such as chloro-substituted ketones or hydroxyketones, discussed below.
Properties
CAS No. |
157474-45-8 |
|---|---|
Molecular Formula |
C6H11ClO2 |
Molecular Weight |
150.6 g/mol |
IUPAC Name |
2-chloro-1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4H2,1H3 |
InChI Key |
WHSGLNPIAHRFOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(CO)Cl |
Canonical SMILES |
CCCC(=O)C(CO)Cl |
Synonyms |
3-Hexanone, 2-chloro-1-hydroxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Chloro-1-hydroxyhexan-3-one with compounds sharing functional groups (chloro, hydroxy, ketone) or structural motifs, as derived from the evidence.
Comparison with 5-Chloro-2-methyl-4-isothiazolin-3-one
- Structure: 5-Chloro-2-methyl-4-isothiazolin-3-one (CAS 26172-55-4) is a heterocyclic compound with a chlorine atom and isothiazolinone ring . Unlike 2-Chloro-1-hydroxyhexan-3-one, it lacks a hydroxyl group and features a sulfur-containing ring system.
- Safety : 5-Chloro-2-methyl-4-isothiazolin-3-one requires stringent handling (e.g., EN 374-certified gloves, respiratory protection) due to its toxicity . By contrast, 2-Chloro-1-hydroxyhexan-3-one’s safety profile is undefined but may align with chloro-alcohols (e.g., irritancy risks).
Comparison with 2-Chloroethylamine Monohydrochloride
- Structure : 2-Chloroethylamine hydrochloride (C₂H₇Cl₂N) contains a chlorine and amine group on a two-carbon chain . It lacks the ketone and hydroxyl moieties of the target compound.
- Application : Used as a reagent in organic synthesis (e.g., alkylation), its reactivity stems from the chloro-amine group. The hydroxy ketone in 2-Chloro-1-hydroxyhexan-3-one may instead facilitate condensation or oxidation reactions.
Comparison with Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)
- Structure: Methoxmetamine (C₁₄H₁₉NO₂) features a cyclohexanone ring with methoxyphenyl and methylamino substituents . While both compounds share a ketone group, Methoxmetamine’s aromaticity and tertiary amine contrast with the linear, hydroxylated structure of 2-Chloro-1-hydroxyhexan-3-one.
- Stability: Cyclohexanones like Methoxmetamine exhibit ring strain and conformational flexibility, whereas linear ketones may have higher solubility in polar solvents.
General Trends in Chlorinated Ketones
- Hydrogen Bonding : The hydroxyl group in 2-Chloro-1-hydroxyhexan-3-one could form intramolecular hydrogen bonds with the ketone oxygen, influencing crystallinity or solubility. Similar interactions are critical in supramolecular chemistry, as seen in hydrogen-bonded networks .
- Electrophilicity : Chlorine’s electron-withdrawing effect may enhance the ketone’s electrophilicity, analogous to chloro-substituted aromatics in biocides .
Data Table: Comparative Properties of Analogous Compounds
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